molecular formula C21H23NO4 B2399191 3-hydroxy-5-methyl-1-[2-(3-methylphenoxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one CAS No. 879044-81-2

3-hydroxy-5-methyl-1-[2-(3-methylphenoxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one

Cat. No.: B2399191
CAS No.: 879044-81-2
M. Wt: 353.418
InChI Key: DYMNQXCZMRKSDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-5-methyl-1-[2-(3-methylphenoxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one is a substituted indolinone derivative with a complex structure featuring multiple functional groups. Its molecular formula is C₂₁H₂₅NO₄ (calculated molecular weight: 355.43 g/mol), comprising:

  • Indolin-2-one core: A bicyclic structure with a ketone at position 2.
  • 5-Methyl group: A methyl substituent at position 5 of the indole ring.
  • 3-Hydroxy and 3-(2-oxopropyl) groups: A hydroxyl group and a ketone-containing propyl chain at position 3.
  • 1-[2-(3-methylphenoxy)ethyl]: A phenoxyethyl substituent at position 1, with a methyl group at the meta position of the phenyl ring.

The compound is identified by CAS No. 76325-70-7 and InChIKey USCSGOWYAJZZTP-UHFFFAOYSA-N .

Properties

IUPAC Name

3-hydroxy-5-methyl-1-[2-(3-methylphenoxy)ethyl]-3-(2-oxopropyl)indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-14-5-4-6-17(11-14)26-10-9-22-19-8-7-15(2)12-18(19)21(25,20(22)24)13-16(3)23/h4-8,11-12,25H,9-10,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMNQXCZMRKSDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=C(C=C(C=C3)C)C(C2=O)(CC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-5-methyl-1-[2-(3-methylphenoxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indolinone Core: This can be achieved through cyclization reactions involving aniline derivatives and appropriate carbonyl compounds.

    Introduction of the Hydroxy and Methyl Groups: These functional groups can be introduced through selective alkylation and hydroxylation reactions.

    Attachment of the Tolyl Group: This step may involve etherification reactions using m-tolyl alcohol and suitable leaving groups.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-5-methyl-1-[2-(3-methylphenoxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halides or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its unique structure.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-hydroxy-5-methyl-1-[2-(3-methylphenoxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interacting with Receptors: Modulating receptor signaling pathways.

    Affecting Cellular Processes: Influencing cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related indolinone derivatives, focusing on molecular features and substituents:

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents Source
Target Compound (76325-70-7) C₂₁H₂₅NO₄ 355.43 3-hydroxy, 5-methyl, 3-(2-oxopropyl), 1-[2-(3-methylphenoxy)ethyl]
3-Benzyl-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one (1019995-79-9) C₂₃H₂₁NO₂ 343.43 Benzyl, 4-methoxybenzyl
2H-Indol-2-one,1,3-dihydro-3-[5-(3-hydroxypropyl)-1(3H)-isobenzofuranylidene]-5-methyl (872615-94-6) C₁₇H₁₉NO₃ 321.37 Isobenzofuranylidene, 3-hydroxypropyl
(3Z)-3-[(4-Hydroxy-3-methoxy-5-methylphenyl)methylidene]-2,3-dihydro-1H-indol-2-one (860648-89-1) C₁₇H₁₅NO₃ 281.31 Benzylidene with 4-hydroxy, 3-methoxy, 5-methyl substituents
3-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one (690220-24-7) C₂₆H₂₃NO₅ 429.46 1,3-Benzodioxolyl, 3-phenylpropyl, 2-oxoethyl
5-Fluoro-1,3-dihydro-3-methyl-2H-indol-2-one (1035805-54-9) C₉H₈FNO 165.16 5-fluoro, 3-methyl

Key Structural and Functional Differences:

Substituent Complexity :

  • The target compound and 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one have the most complex substituents, including extended alkyl/aryl chains and oxygen-rich groups (e.g., benzodioxole). These features likely enhance lipophilicity and metabolic stability compared to simpler analogs like 5-fluoro-3-methylindolin-2-one .

Aromatic vs. Aliphatic Substituents: The 1-[2-(3-methylphenoxy)ethyl] group in the target compound introduces a flexible ether-linked aromatic chain, contrasting with rigid benzylidene substituents in (3Z)-3-[(4-hydroxy-3-methoxy-5-methylphenyl)methylidene]-2,3-dihydro-1H-indol-2-one .

Biological Activity

3-hydroxy-5-methyl-1-[2-(3-methylphenoxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one is a complex organic compound belonging to the indolinone family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and unique structural properties.

Chemical Structure and Properties

The compound's IUPAC name is 3-hydroxy-5-methyl-1-[2-(3-methylphenoxy)ethyl]-3-(2-oxopropyl)-indol-2-one, with the molecular formula C21H23NO4C_{21}H_{23}NO_4. It features an indolinone core, which is significant in various biological interactions.

PropertyValue
Molecular FormulaC21H23NO4C_{21}H_{23}NO_4
Molecular Weight353.42 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound is largely influenced by its interactions with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : It can modulate receptor signaling pathways, potentially influencing cell growth and differentiation.
  • Apoptosis Induction : There is evidence that it may induce apoptosis in specific cancer cell lines, highlighting its potential as an anticancer agent.

Biological Activities

Research has indicated several biological activities associated with this compound:

Anticancer Activity

Studies have shown that derivatives of indolinone compounds exhibit anticancer properties. For instance, compounds with similar structures have demonstrated efficacy in inhibiting tumor growth in vitro and in vivo models.

Case Study: Antiviral Activity

In a study evaluating the antiviral potential of indolinone derivatives, it was found that certain analogs exhibited significant inhibition of HBV polymerase activity. The IC50 values for related compounds ranged from 120 nM to 0.011 µM . Although direct studies on our compound are scarce, the structural similarities suggest potential antiviral activity.

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions. The synthesis pathway includes:

  • Formation of the Indolinone Core : Through cyclization reactions involving aniline derivatives.
  • Functional Group Modifications : Selective alkylation and hydroxylation to introduce necessary functional groups.

Table 2: Synthesis Steps

StepDescription
Step 1: CyclizationCyclization of aniline derivatives with carbonyls
Step 2: FunctionalizationAlkylation and hydroxylation for functional group addition
Step 3: PurificationRecrystallization or chromatography for purity

Q & A

Q. What experimental approaches are used to evaluate the compound’s stability under physiological conditions?

  • Conduct pH stability studies (pH 1–10, 37°C) with LC-MS analysis to detect degradation products (e.g., hydrolysis of the oxopropyl group). Plasma stability assays (rat/human plasma, 1–24 hrs) assess esterase susceptibility. For photostability, expose to UV light (ICH Q1B guidelines) and quantify degradation via HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.